molecular formula C19H14N4O2S2 B10923467 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923467
M. Wt: 394.5 g/mol
InChI Key: HCDMCPGRMZBBGU-UHFFFAOYSA-N
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Description

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining isoxazole and pyridine rings with thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted thiophene derivatives with cyanoacetamide, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenoxybutanamide
  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-phenoxyacetamide

Uniqueness

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of isoxazole and pyridine rings with thiophene substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O2S2/c1-9-11(3)27-19(13(9)8-20)22-17(24)12-7-14(15-5-4-6-26-15)21-18-16(12)10(2)23-25-18/h4-7H,1-3H3,(H,22,24)

InChI Key

HCDMCPGRMZBBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4)C

Origin of Product

United States

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